2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol
Description
2,6-Dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol is a halogenated phenolic compound featuring a tetrazole ring at the para position.
Properties
IUPAC Name |
2,6-dibromo-4-(2H-tetrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N4O/c8-4-1-3(2-5(9)6(4)14)7-10-12-13-11-7/h1-2,14H,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJODISZGZEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol typically involves the bromination of 4-(2H-1,2,3,4-tetrazol-5-yl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process, but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: The tetrazole ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include 2,6-diamino-4-(2H-1,2,3,4-tetrazol-5-yl)phenol or 2,6-dithio-4-(2H-1,2,3,4-tetrazol-5-yl)phenol.
Oxidation: Formation of 2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)quinone.
Reduction: Formation of 2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)hydroquinone.
Scientific Research Applications
2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and tetrazole ring contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Moieties
(a) Bis[(diaminomethylidene)azanium] 5-(1-oxido-1H-tetrazol-5-yl)-1H-tetrazol-1-olate
- Structure : Contains two tetrazole rings (one oxidized) linked via hydrogen bonds with guanidinium cations.
- Key Differences: Unlike the target compound, this derivative lacks bromine substituents and phenolic groups. Its crystal structure (space group P2₁/c, a = 3.6477 Å) reveals planar tetrazole rings and a 3D hydrogen-bonded network .
- Synthesis: Derived from guanidine carbonate and hydroxylated tetrazole precursors, yielding 90% crystallinity in methanol .
(b) Quaternary Ammonium Salts from 2,6-Dibromo-4-(2-oxo-pyrrolidin-1-yl)phenol
- Structure: Shares the 2,6-dibromo-phenol backbone but replaces the tetrazole with a pyrrolidinone group.
- Key Differences: The pyrrolidinone substituent introduces conformational flexibility, contrasting with the rigid tetrazole in the target compound. These derivatives form quaternary ammonium salts via alkylation with dibromoalkanes in DMF/K₂CO₃ .
Halogenated Heterocyclic Derivatives
(a) 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
- Structure : Combines bromophenyl, fluorobenzyl, and trimethoxyphenyl groups with a triazole-thione core.
- Key Differences : The triazole-thione system differs electronically from tetrazoles, affecting hydrogen-bonding capacity. Crystallographic studies show triclinic symmetry (P1̄) and planar aromatic systems .
(b) 6-(2,6-Dichlorophenyl)-3-(3-methylpyrazol-5-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine
- Structure : Features dichlorophenyl and pyrazole substituents.
Biological Activity
2,6-Dibromo-4-(2H-1,2,3,4-tetrazol-5-yl)phenol is a chemical compound characterized by its unique structure, which includes a phenolic group substituted with bromine atoms and a tetrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis and Structure
The synthesis of this compound typically involves the bromination of 4-(2H-1,2,3,4-tetrazol-5-yl)phenol using bromine in a suitable solvent such as acetic acid under controlled conditions. The resulting compound possesses distinct chemical properties due to the presence of both bromine and tetrazole functionalities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a screening of various brominated phenolic compounds demonstrated their effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .
Anticancer Activity
Research has highlighted the anticancer potential of tetrazole derivatives. In vitro studies using cell lines such as Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) have shown that certain brominated phenolic compounds can induce apoptosis in cancer cells. The IC50 values for these compounds ranged from 1.61 to 2.95 μM after 72 hours of treatment . The presence of the tetrazole ring enhances the ability of these compounds to interact with biological targets involved in cell proliferation and survival.
The biological activity of this compound may be attributed to its ability to form stable complexes with cellular targets such as enzymes or receptors. The bromine atoms increase the reactivity of the compound, allowing it to participate in various biological interactions that can lead to inhibition or activation of specific pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2,6-Dichloro-4-(2H-tetrazol-5-yl)phenol | Structure | Moderate | Low |
| 2,6-Dibromo-4-(1H-triazol-5-yl)phenol | Structure | High | Moderate |
| 2,6-Dibromo-4-(2H-tetrazol-5-yl)phenol | Structure | High | High |
Case Studies
A notable study focused on the screening of marine-derived phenolic compounds revealed that derivatives similar to 2,6-dibromo-4-(2H-tetrazol-5-yl)phenol exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal human cells. This suggests a promising therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
